molecular formula C12H26O6 B14437898 14-Methyl-3,6,9,12-tetraoxapentadecane-1,14-diol CAS No. 75506-77-3

14-Methyl-3,6,9,12-tetraoxapentadecane-1,14-diol

Cat. No.: B14437898
CAS No.: 75506-77-3
M. Wt: 266.33 g/mol
InChI Key: VZBOUOZQNALIMM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-Methyl-3,6,9,12-tetraoxapentadecane-1,14-diol typically involves the polymerization of propylene oxide followed by the introduction of hydroxyl groups. The reaction conditions often include the use of catalysts such as potassium hydroxide (KOH) or other basic catalysts to facilitate the polymerization process. The reaction is carried out under controlled temperature and pressure to ensure the desired molecular weight and structure of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polymerization reactors where propylene oxide is polymerized in the presence of a catalyst. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to maintain consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

14-Methyl-3,6,9,12-tetraoxapentadecane-1,14-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

14-Methyl-3,6,9,12-tetraoxapentadecane-1,14-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 14-Methyl-3,6,9,12-tetraoxapentadecane-1,14-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their solubility and reactivity. The ether linkages provide flexibility and stability to the compound, making it suitable for various applications. The pathways involved include hydrogen bonding, van der Waals interactions, and potential covalent modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

14-Methyl-3,6,9,12-tetraoxapentadecane-1,14-diol is unique due to its specific arrangement of methyl and hydroxyl groups, which impart distinct physical and chemical properties. This uniqueness makes it particularly valuable in applications requiring specific solubility, reactivity, and stability characteristics .

Properties

CAS No.

75506-77-3

Molecular Formula

C12H26O6

Molecular Weight

266.33 g/mol

IUPAC Name

1-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-2-methylpropan-2-ol

InChI

InChI=1S/C12H26O6/c1-12(2,14)11-18-10-9-17-8-7-16-6-5-15-4-3-13/h13-14H,3-11H2,1-2H3

InChI Key

VZBOUOZQNALIMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCCOCCOCCOCCO)O

Origin of Product

United States

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